4-Chlorophenol-d4

Description

The exact mass of the compound 4-Chlorophenol-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorophenol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

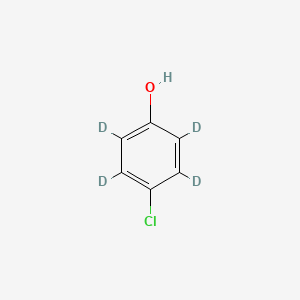

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285132-91-4 | |

| Record name | 285132-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenol-d4: Properties, Structure, and Advanced Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenol-d4 (4-CP-d4), a deuterated isotopologue of 4-chlorophenol. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core chemical properties, molecular structure, and spectroscopic profile of 4-CP-d4. The primary focus is on its critical role as an internal standard in isotope dilution mass spectrometry for the precise quantification of halogenated phenols in complex matrices. We will explore detailed analytical workflows, discuss its application in metabolic and toxicological studies, and provide expert insights into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Chemical Identity and Physicochemical Properties

4-Chlorophenol-d4, also known as p-Chlorophenol-d4 or 1-Chloro-2,3,5,6-tetradeutero-4-hydroxybenzene, is a stable isotope-labeled version of the widely studied compound 4-chlorophenol.[1] In this molecule, the four hydrogen atoms on the phenyl ring have been substituted with deuterium (D), a stable, non-radioactive isotope of hydrogen. This substitution increases the molecular mass by four units without significantly altering the chemical reactivity or chromatographic behavior of the molecule, a property that is fundamental to its primary applications.[1]

The high isotopic enrichment (typically ≥98 atom % D) and chemical purity of commercially available 4-Chlorophenol-d4 ensure its reliability for sensitive analytical methods.[1] A comprehensive Certificate of Analysis (CoA) should always accompany the standard, detailing isotopic incorporation, purity, and storage recommendations to guarantee analytical accuracy.[1]

Table 1: Core Physicochemical Properties of 4-Chlorophenol-d4

| Property | Value | Source |

| IUPAC Name | 4-chloro-2,3,5,6-tetradeuteriophenol | PubChem[2] |

| CAS Number | 285132-91-4 | ResolveMass Labs[1] |

| Molecular Formula | C₆D₄ClOH | ResolveMass Labs[1] |

| Molecular Weight | 132.58 g/mol | PubChem[2] |

| Monoisotopic Mass | 132.0279995 Da | PubChem[2] |

| Synonyms | p-Chlorophenol-d4, 4-Chloro-2,3,5,6-tetradeuteriophenol | PubChem[2] |

| Physical Form | White to off-white solid/crystals | N/A |

| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane) | ResolveMass Labs[1] |

Molecular Structure and Spectroscopic Profile

The foundational utility of 4-Chlorophenol-d4 in quantitative analysis is directly linked to its structure and the resulting mass difference from its non-deuterated counterpart.

Caption: 2D structure of 4-Chlorophenol-d4 (C₆D₄ClOH).

Spectroscopic Insights:

-

Mass Spectrometry (MS): This is the most critical analytical technique for 4-CP-d4. In electron ionization (EI) GC-MS, the molecular ion ([M]⁺) for 4-CP-d4 will appear at m/z 132 (for ³⁵Cl) and 134 (for ³⁷Cl), four mass units higher than the m/z 128 and 130 peaks of unlabeled 4-chlorophenol.[3] This clear mass shift allows for unambiguous differentiation and quantification, even when the analyte and standard co-elute chromatographically.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to confirm the absence of protons on the aromatic ring, ²H (Deuterium) NMR would show signals corresponding to the deuterium atoms. ¹³C NMR chemical shifts will be very similar to the unlabeled compound, though minor isotopic shifts (up-field shifts) may be observed, and the carbon signals will show coupling to deuterium (C-D coupling) instead of hydrogen.

-

Infrared (IR) Spectroscopy: The most significant difference in the IR spectrum compared to unlabeled 4-chlorophenol will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) than C-H stretches (around 3000-3100 cm⁻¹). This is a direct consequence of the heavier mass of deuterium.

Synthesis and Isotopic Labeling

While specific, proprietary synthesis routes for 4-Chlorophenol-d4 are seldom published, the general strategy involves two key stages: synthesis of the parent molecule and introduction of the deuterium labels. Unlabeled 4-chlorophenol is typically prepared by the direct chlorination of phenol.[4][5] Controlling reaction conditions, such as solvent polarity, is crucial to favor the formation of the para-isomer over the ortho-isomer.[4][6]

Deuteration of the aromatic ring can be achieved through several methods, most commonly via acid-catalyzed H-D exchange using a deuterium source like D₂O or deuterated acids (e.g., D₂SO₄) under elevated temperatures. The electron-donating hydroxyl group activates the aromatic ring, facilitating electrophilic substitution of protons with deuterons, particularly at the ortho and para positions. To achieve full labeling on the ring (2,3,5,6 positions), forcing conditions or multi-step synthetic routes starting from a deuterated benzene precursor may be employed.

Core Application: Isotope Dilution Mass Spectrometry

The premier application of 4-Chlorophenol-d4 is as an internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.[1] This technique is extensively used in environmental monitoring, food safety, and clinical toxicology to determine the concentration of 4-chlorophenol and related compounds in matrices like water, soil, and biological fluids.[1]

The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard to the unknown sample at the very beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical losses during sample preparation, extraction, and cleanup. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, one can calculate the initial concentration of the analyte with exceptional accuracy, as the ratio remains constant regardless of sample loss.

Experimental Protocol: Quantification of 4-Chlorophenol in Water by GC-MS

This protocol provides a validated workflow for the quantification of 4-chlorophenol in a water sample using 4-Chlorophenol-d4 as an internal standard.

1. Preparation of Standards:

- Stock Solution: Accurately weigh and dissolve 4-Chlorophenol-d4 in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL). Gravimetric preparation is essential for accuracy.[1]

- Working Standard: Prepare a diluted working standard solution from the stock for spiking samples.

2. Sample Preparation and Extraction:

- Collect 100 mL of the water sample in a clean glass container.

- Crucial Step (Internal Standard Spiking): Add a precise volume of the 4-Chlorophenol-d4 working standard to the water sample. This step is performed before any extraction or cleanup to ensure the standard accounts for all subsequent procedural losses.[1]

- Acidify the sample to pH < 2 with concentrated sulfuric acid to protonate the phenol, making it less water-soluble and more extractable into an organic solvent.

- Perform liquid-liquid extraction by adding 20 mL of dichloromethane, shaking vigorously for 2 minutes, and allowing the layers to separate. Repeat the extraction twice more, collecting the organic layers.

- Dry the combined organic extract by passing it through anhydrous sodium sulfate.

- Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended):

- For GC-MS analysis, derivatization enhances volatility and improves peak shape.[1] Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the concentrated extract and heat at 60°C for 30 minutes to convert the phenolic hydroxyl group to a trimethylsilyl ether. This step must be performed on both the samples and the calibration standards to ensure consistency.

4. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: A non-polar capillary column (e.g., DB-5ms).

- Injection: 1 µL of the derivatized extract.

- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

- Monitor m/z for unlabeled 4-chlorophenol (e.g., its silylated derivative).

- Monitor m/z for 4-Chlorophenol-d4 (e.g., its silylated derivative).

5. Data Analysis and Quantification:

Create a calibration curve by analyzing a series of standards containing a fixed amount of 4-CP-d4 and varying known amounts of unlabeled 4-CP.

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

For the unknown sample, measure the peak area ratio and use the calibration curve to determine the concentration of 4-chlorophenol.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 4-Chlorophenol-d4 | C6H5ClO | CID 45052200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

Introduction: The Role of Isotopically Labeled Standards in Modern Analytics

An In-Depth Technical Guide to the Synthesis and Purification of 4-Chlorophenol-d4

4-Chlorophenol-2,3,5,6-d4 (4-CP-d4) is a deuterium-labeled isotopologue of 4-chlorophenol.[1] In this stable-isotope labeled compound, the four hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This substitution increases the molecular mass by four atomic mass units without significantly altering the chemical reactivity or chromatographic behavior compared to its non-labeled counterpart.[1] This unique characteristic makes 4-Chlorophenol-d4 an invaluable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry.[1]

Its primary application lies in the precise quantification of 4-chlorophenol and related halogenated phenols in complex matrices such as water, soil, and biological tissues.[1] By adding a known amount of 4-CP-d4 to a sample at the beginning of the analytical workflow, it co-elutes with the native analyte and serves as a precise reference, compensating for analyte loss during sample preparation and for matrix-induced ionization effects in the mass spectrometer. This ensures high accuracy and reproducibility in environmental monitoring, toxicology studies, and industrial quality control.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Chlorophenol-d4 for researchers and professionals in the chemical and life sciences.

Synthetic Strategy: The Path to Deuteration

The synthesis of 4-Chlorophenol-d4 can be approached via two primary strategic pathways: (1) direct deuteration of the readily available 4-chlorophenol starting material, or (2) chlorination of a perdeuterated phenol precursor. While both routes are viable, direct hydrogen-deuterium (H/D) exchange on 4-chlorophenol is often preferred for its atom economy and straightforwardness.

The core of this approach is the activation of the aromatic C-H bonds to facilitate exchange with a deuterium source, typically deuterium oxide (D₂O). This exchange is thermodynamically driven but kinetically slow, necessitating the use of a catalyst. Heterogeneous catalysts, such as platinum on carbon (Pt/C), have proven highly effective for this transformation.[2] The catalyst provides a surface that facilitates the dissociative chemisorption of both the aromatic C-H bonds and D₂O, creating an environment where the isotopic exchange can occur efficiently under controlled temperature and pressure.[2]

Experimental Protocol: Pt/C-Catalyzed H/D Exchange

This protocol describes a robust method for the synthesis of 4-Chlorophenol-d4 based on the principles of platinum-catalyzed H/D exchange.

Materials:

-

4-Chlorophenol (≥99%)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Platinum on Carbon (5% or 10% Pt/C, dry)

-

Ethyl Acetate (anhydrous)

-

Sodium Sulfate (anhydrous)

-

High-pressure reaction vessel (e.g., Parr autoclave) with stirring capability

Procedure:

-

Vessel Preparation: To a clean, dry high-pressure reaction vessel, add 4-chlorophenol (1.0 eq) and 5% Pt/C catalyst (5-10 mol % Pt).

-

Deuterium Source Addition: Add deuterium oxide (D₂O) in a significant excess (e.g., 20-50 eq) to serve as both the solvent and the deuterium source. The large excess drives the equilibrium towards the deuterated product.

-

Reaction Setup: Seal the reaction vessel securely. Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to remove air, then introduce a hydrogen (H₂) or deuterium (D₂) gas overpressure (Note: some protocols use H₂ gas in the Pt/C-D₂O system to activate the catalyst[2]).

-

Reaction Conditions: Heat the vessel to 80-120 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots over time and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals. The reaction is typically run for 24-48 hours to achieve high levels of deuteration.

-

Work-up and Extraction: After cooling the vessel to room temperature, carefully vent the pressure. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst, washing the filter cake with a small amount of ethyl acetate.

-

Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude 4-Chlorophenol-d4.

Purification: Achieving Analytical-Grade Purity

The crude product from the synthesis contains the desired 4-Chlorophenol-d4 along with potential impurities, including residual starting material, partially deuterated species (d1, d2, d3), and non-volatile catalyst residues. Achieving the high chemical and isotopic purity (typically ≥98%) required for an internal standard necessitates a robust purification strategy.[1] Flash column chromatography is the method of choice for this purpose.

Causality in Purification Choices

-

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. The slight polarity difference between 4-chlorophenol and its deuterated analogue is generally insufficient for separation, but the technique is highly effective at removing any non-isotopically labeled starting material and other chemical impurities.

-

Solvent System (Eluent): The choice of eluent is critical. A non-polar/polar solvent system, such as Hexane/Ethyl Acetate, is typically used. The polarity is carefully tuned by performing Thin Layer Chromatography (TLC) first to achieve good separation between the product and impurities.[3]

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude 4-Chlorophenol-d4

-

Silica Gel (for flash chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

Procedure:

-

Column Packing: Prepare a glass chromatography column by packing it with a slurry of silica gel in hexane. Ensure the column is packed uniformly to prevent channeling.[3]

-

Sample Loading: Dissolve the crude 4-Chlorophenol-d4 in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15) to move the compounds down the column.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC. The 4-chlorophenol spot can be visualized under a UV lamp (254 nm).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

-

Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chlorophenol-d4 as an off-white or pale crystalline solid.[1]

Characterization and Quality Control: A Self-Validating System

Every synthesis must be validated through rigorous analytical characterization to confirm the identity, chemical purity, and isotopic enrichment of the final product.

| Property | Value | Source |

| Chemical Formula | C₆D₄ClOH | [1] |

| CAS Number | 285132-91-4 | [1][4] |

| Molecular Weight | 132.58 g/mol | [1][4] |

| Appearance | Off-white to pale crystalline solid | [1] |

| Melting Point | 43-45 °C (for non-deuterated) | [5] |

| Boiling Point | 220 °C (for non-deuterated) | [5] |

| Analysis Type | Purpose | Typical Specification |

| ¹H NMR | Confirm structure & isotopic purity | Absence of signals in the aromatic region |

| Mass Spectrometry | Confirm molecular weight & isotopic enrichment | M+ at m/z ~132, ≥98 atom % D |

| GC or HPLC | Determine chemical purity | ≥98% |

-

¹H NMR Spectroscopy: This is the most direct method to assess the degree of deuteration. A successful synthesis will result in a ¹H NMR spectrum that is devoid of signals in the aromatic region (typically ~6.8-7.3 ppm for the non-deuterated analog), confirming the replacement of C-H with C-D bonds.[6][7]

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will confirm the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the deuterated compound (m/z ~132 and ~134 for ³⁵Cl and ³⁷Cl isotopes, respectively), a significant shift from the non-deuterated compound (m/z ~128 and ~130).[8][9] High-resolution mass spectrometry can be used to determine the precise isotopic distribution and calculate the atom % D enrichment.

-

Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) is used to determine the chemical purity.[10][11] The sample is analyzed against a certified reference standard to ensure a purity of ≥98%.[1]

References

-

ResolveMass Laboratories Inc. (n.d.). 4-Chlorophenol-2,3,5,6-d4 | CAS 285132-91-4. Retrieved from [Link]

-

Kan-no, Y., et al. (2004). The reaction scheme for the site-selective deuteration of phenol. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid. Retrieved from [Link]

-

Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024–2031. Retrieved from [Link]

-

Milliken Chemical. (2025). The Technical Edge: Deuterated Phenol in Advanced Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). A simple procedure for the deuteriation of phenols. Retrieved from [Link]

-

Ito, N., et al. (2007). Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. Chemical and Pharmaceutical Bulletin, 55(10), 1431-1435. Retrieved from [Link]

-

Taiyo Nippon Sanso Corporation. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenol-d4. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000461 4-Chlorophenol. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Properties of a Deuterated Phenolic Resin. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. Retrieved from [Link]

-

Zhang, Y., et al. (2011). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Chinese Journal of Analytical Chemistry, 39(7), 1031-1035. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorophenol. Retrieved from [Link]

-

Ito, T., et al. (2022). Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Applied and Environmental Microbiology, 88(8), e0004622. Retrieved from [Link]

-

Silva, R., et al. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenol. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2014). p-CHLOROPHENOL. NIOSH Manual of Analytical Methods. Retrieved from [Link]

-

Li, H., et al. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. International Journal of Molecular Sciences, 23(13), 7356. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chlorophenol-d4 | C6H5ClO | CID 45052200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. bmse000461 4-Chlorophenol at BMRB [bmrb.io]

- 7. 4-Chlorophenol(106-48-9) 1H NMR spectrum [chemicalbook.com]

- 8. Phenol, 4-chloro- [webbook.nist.gov]

- 9. 4-Chlorophenol(106-48-9) MS spectrum [chemicalbook.com]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-Depth Technical Guide to the Certificate of Analysis for 4-Chlorophenol-d4

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) accompanying a certified reference material (CRM) like 4-Chlorophenol-d4 is more than a mere formality; it is the foundational document that underpins the validity of analytical measurements.[1][2] This guide provides an in-depth exploration of the CoA for 4-Chlorophenol-d4, a deuterated internal standard crucial for mass spectrometry-based quantification in environmental, toxicological, and pharmaceutical analyses.[3][4] Understanding the nuances of this document is paramount for ensuring data integrity, achieving regulatory compliance, and producing reproducible scientific outcomes.[5]

The Critical Role of 4-Chlorophenol-d4 and Its CoA

4-Chlorophenol-d4 is the deuterium-labeled analogue of 4-chlorophenol, a compound of significant environmental and toxicological concern.[3][6] In analytical workflows, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards are indispensable.[3][7] They serve as internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of quantitative analysis.[3]

The CoA is a formal document that provides a comprehensive summary of the identity, purity, concentration, and other critical properties of the reference material.[2][8] It is prepared in accordance with international standards such as ISO Guide 31 and ISO 17034 to ensure the material is fit for its intended purpose.[8][9]

Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Exposition

A typical CoA for 4-Chlorophenol-d4 is a highly structured document. Each section provides critical data derived from rigorous analytical testing.

Identification and General Information

This initial section provides unambiguous identification of the material.

| Parameter | Example Value | Significance for the Researcher |

| Product Name | 4-Chlorophenol-d4 | The common name of the deuterated standard. |

| CAS Number | 285132-91-4 | A unique numerical identifier assigned by the Chemical Abstracts Service, crucial for database searches and regulatory submissions.[10] |

| Molecular Formula | C₆D₄ClOH | Indicates the elemental composition, specifying the four deuterium atoms on the phenyl ring.[3] |

| Molecular Weight | 132.58 g/mol | The mass of one mole of the substance, essential for preparing solutions of known concentration.[3] |

| Lot/Batch Number | Varies | A unique identifier for a specific production run, ensuring traceability of the material. |

Expert Insight: The molecular formula and weight confirm the incorporation of deuterium, which is the basis for its use as an internal standard. The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer.

Certified Value and Uncertainty

This is arguably the most critical section for quantitative applications. It states the certified property of the material, which for a solid is typically its purity, and for a solution, its concentration.

| Parameter | Example Value | Scientific Rationale and Importance |

| Certified Purity | 99.5% (m/m) | The mass fraction of the target analyte in the material. This value is used to calculate the exact amount of 4-Chlorophenol-d4 when preparing stock solutions. |

| Expanded Uncertainty | ± 0.5% | Represents the range within which the true value is expected to lie with a certain level of confidence, typically 95%.[8][11] It is a crucial parameter for establishing the uncertainty budget of an analytical method and is a requirement under ISO/IEC 17025.[12][13] |

Expert Insight: The expanded uncertainty is calculated by combining the standard uncertainties from all significant sources, including characterization, homogeneity, and stability studies, and multiplying by a coverage factor (k), which is usually 2 for a 95% confidence level.[11][14] A smaller uncertainty value indicates a higher degree of confidence in the certified value.

Analytical Data: The Foundation of Certification

This section details the analytical techniques used to establish the certified values and other key properties of the reference material.

The structural identity of 4-Chlorophenol-d4 is unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Used to confirm the absence of protons at the deuterated positions on the aromatic ring and to verify the overall structure.[15][16] The spectrum of 4-Chlorophenol-d4 will show a significant reduction or absence of signals corresponding to the aromatic protons compared to its non-deuterated counterpart.[17][18]

-

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule, further confirming its identity.[15]

-

-

Mass Spectrometry (MS):

-

Typically performed using GC-MS, this technique confirms the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak corresponding to the mass of 4-Chlorophenol-d4.[10]

-

The chemical purity is a measure of the percentage of the desired compound in the material, excluding isotopic variations.

-

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is a powerful technique for separating volatile compounds.[19] When coupled with FID or MS, it can be used to quantify the main component and any organic impurities present.[20] The purity is often reported as an area percentage from the chromatogram.

Caption: Workflow for Purity Determination by Gas Chromatography.

For a deuterated standard, this is a critical parameter that defines the percentage of molecules that contain the specified number of deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the isotopic distribution of the material.[21][22] By analyzing the relative intensities of the ions corresponding to the fully deuterated species (d4) and those with fewer deuterium atoms (d0, d1, d2, d3), the isotopic purity can be accurately calculated.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to determine isotopic purity by quantifying the small residual proton signals at the deuterated positions relative to a known internal standard.[17]

Expert Insight: It's important to distinguish between isotopic enrichment and isotopic purity. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity refers to the percentage of molecules that are the fully deuterated version.[17] For most applications, a high isotopic purity (typically ≥98%) is desired to minimize any potential interference from incompletely deuterated species.[3][7]

Caption: Process for Isotopic Purity Determination using Mass Spectrometry.

Traceability

Traceability is a fundamental concept for certified reference materials, ensuring that the certified value is linked to a national or international standard through an unbroken chain of comparisons.[23][24]

-

Statement of Traceability: The CoA will include a statement declaring that the certification was performed using calibrated equipment and, where applicable, traceable to the International System of Units (SI).[23] For example, mass measurements are traceable to the kilogram (kg) through calibrated weights.

Expert Insight: ISO 17034 accreditation for the reference material producer provides a high level of confidence in the stated traceability and the overall quality of the CRM.[25][26][27]

Expiration Date and Storage Conditions

This section provides guidance on the proper handling and storage of the reference material to ensure its stability over time.

-

Storage Conditions: Specifies the recommended storage temperature and conditions (e.g., "Store at 2-8 °C in a dark place"). Adherence to these conditions is essential to prevent degradation of the material.

Expert Insight: The expiration date is determined through long-term and accelerated stability studies conducted by the manufacturer.[8] Using a reference material beyond its expiration date can introduce significant errors into analytical measurements.

Conclusion: The CoA as a Cornerstone of Quality

References

- The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and V. (n.d.).

- Understanding measurement uncertainty in certified reference materials - Lab + Life Scientist. (n.d.).

- 4-Chlorophenol-2,3,5,6-d4 | CAS 285132-91-4 - ResolveMass Laboratories Inc. (n.d.).

- Certificate of analysis explained - LGC Standards. (n.d.).

- CWS ABROAD What are Certified reference materials? (2023, June 4).

- IT Tech | Understanding certified reference materials (CRMs) - Laboratory Supplies & Equipment Supplier in Singapore. (n.d.).

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).

- Uncertainty calculations in the certification of reference materials 4. Characterisation and certification. (2025, August 10). ResearchGate.

- OMCL measurement uncertainty annex 2.3. (n.d.).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21).

- 3 Details Every Certificate of Analysis (CoA) Should Address. (2021, April 7). Cole-Parmer.

- Certificate of Analysis ISO 17034. (2023, June 27).

- Certificate of Analysis ISO 17034. (n.d.). LGC Standards.

- Certified reference materials. (n.d.). In Wikipedia.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate.

- Supporting information for. (n.d.). The Royal Society of Chemistry.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453.

- ISO 17034 Accreditation: Mission Accomplished! (2018, December 20). ASI Standards Blog.

- ISO 17034 Guide to International Standards for Reference Material Producers. (n.d.).

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Chromatographic Determination of Chlorophenols. (n.d.).

- 4-Chlorophenol-d4. (n.d.). PubChem.

- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.

- Degradation and metagenomic analysis of 4-chlorophenol utilizing multiple metal tolerant bacterial consortium. (2024). World Journal of Microbiology and Biotechnology, 40(2), 56.

- Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. (n.d.). ResearchGate.

- 4-Chlorophenol for synthesis. (n.d.). Sigma-Aldrich.

- (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2025, August 8). ResearchGate.

Sources

- 1. cwsabroad.com [cwsabroad.com]

- 2. coleparmer.com [coleparmer.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Degradation and metagenomic analysis of 4-chlorophenol utilizing multiple metal tolerant bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IT Tech | Understanding certified reference materials (CRMs) [ittech.com.sg]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 9. info.asistandards.com [info.asistandards.com]

- 10. 4-Chlorophenol-d4 | C6H5ClO | CID 45052200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. edqm.eu [edqm.eu]

- 12. demarcheiso17025.com [demarcheiso17025.com]

- 13. labonline.com.au [labonline.com.au]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. isotope.com [isotope.com]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. jcsp.org.pk [jcsp.org.pk]

- 21. researchgate.net [researchgate.net]

- 22. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]

- 24. Certified reference materials - Wikipedia [en.wikipedia.org]

- 25. certbetter.com [certbetter.com]

- 26. lgcstandards.com [lgcstandards.com]

- 27. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]

An In-depth Technical Guide to the Solubility of 4-Chlorophenol-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorophenol-d4 (p-Chlorophenol-d4) is a critical analytical standard used in environmental monitoring, toxicological research, and metabolic studies to ensure accuracy and precision.[1] Its solubility in various organic solvents is a fundamental parameter that dictates its use in preparing stock solutions, calibration standards, and experimental media. This guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenol-d4, grounded in established chemical principles and supported by quantitative data. Due to the scarcity of specific solubility data for the deuterated isotopologue, this guide leverages data from its non-deuterated counterpart, 4-Chlorophenol, and provides a scientific justification for this approach based on the nature of deuterium isotope effects.

Section 1: Introduction to 4-Chlorophenol-d4 and Its Analytical Significance

4-Chlorophenol-d4 is a stable, deuterium-labeled version of 4-chlorophenol where four hydrogen atoms on the aromatic ring have been replaced by deuterium.[1] This isotopic substitution increases the molecular weight, allowing it to be distinguished from the native compound by mass spectrometry.[1] Its chemical reactivity and chromatographic behavior, however, remain virtually identical to the unlabeled form.[1]

This makes 4-Chlorophenol-d4 an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as GC-MS and LC-MS.[1] By adding a known amount of the deuterated standard to a sample at an early stage of analysis, it can accurately compensate for analyte loss during sample extraction and processing, thereby improving the accuracy and reproducibility of quantitative measurements.[1] Key applications include:

-

Environmental Analysis: Quantifying 4-chlorophenol and related compounds in water, soil, and sediment samples.[1]

-

Toxicological and Metabolic Studies: Tracking the biotransformation and fate of chlorophenols in biological systems.[1]

-

Analytical Method Validation: Ensuring the stability and reproducibility of analytical methods in testing laboratories.[1]

A foundational requirement for all these applications is the ability to prepare accurate and stable solutions, which begins with a thorough understanding of the compound's solubility.

Section 2: Theoretical Principles of Solubility

The solubility of a solid compound like 4-Chlorophenol-d4 in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which implies that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3]

Key Factors Influencing Solubility:

-

Polarity: 4-Chlorophenol is a polar molecule due to the electronegative chlorine and hydroxyl (-OH) groups. It will, therefore, dissolve best in polar organic solvents.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are excellent solvents for 4-chlorophenol.

-

Molecular Structure: The benzene ring is nonpolar and contributes to its solubility in aromatic solvents like benzene and toluene.[4]

A critical consideration for this guide is the use of 4-chlorophenol data as a proxy for 4-Chlorophenol-d4. The substitution of hydrogen with deuterium can, in some cases, lead to measurable changes in reaction rates (kinetic isotope effects) or equilibrium constants (equilibrium isotope effects).[5] This is primarily due to the difference in zero-point vibrational energy of C-H vs. C-D bonds.

However, for a property like solubility, which is an equilibrium phenomenon, the effect of deuterating the aromatic ring is generally negligible. Hydrogen bonds involving deuterium are slightly stronger than those with protium, but this subtle difference rarely leads to a significant change in bulk solubility in organic solvents.[6] Any minor variations are typically well within the range of experimental error for standard solubility determination methods. Therefore, the solubility data for 4-chlorophenol can be confidently used to guide the preparation of 4-Chlorophenol-d4 solutions.

Section 3: Quantitative Solubility Data

| Solvent | Chemical Class | Solubility ( g/100 mL) @ 20°C | Reference |

| Acetone | Ketone | 74.4 | [7] |

| Dioxane | Ether | 65.6 | [7] |

| Benzene | Aromatic Hydrocarbon | 44.4 | [7] |

| Isopropanol | Alcohol | 21.0 | [7] |

| Ethanol | Alcohol | Freely Soluble | [8] |

| Diethyl Ether | Ether | Freely Soluble | [9] |

| Chloroform | Halogenated Alkane | Very Soluble | [4][9] |

| Methanol | Alcohol | Soluble | [1] |

| Acetonitrile | Nitrile | Soluble | [1] |

| Dichloromethane | Halogenated Alkane | Soluble | [1] |

| Toluene | Aromatic Hydrocarbon | Soluble | [4][10] |

| Hexane | Aliphatic Hydrocarbon | 0.4 | [7] |

Data Interpretation: The data clearly shows that 4-Chlorophenol exhibits high solubility in polar, hydrogen-bond-accepting solvents like acetone and dioxane, as well as in alcohols and aromatic solvents.[7] Its solubility is extremely limited in nonpolar aliphatic solvents like hexane, which is consistent with theoretical principles.[7]

Section 4: Experimental Protocol for Solubility Determination

For researchers needing to determine the solubility of 4-Chlorophenol-d4 in a novel solvent system or at different temperatures, the following protocol is recommended. It is an adaptation of the internationally recognized OECD Test Guideline 105 (Flask Method) , which is suitable for substances with solubilities above 10 mg/L.[11][12][13]

Caption: Experimental workflow based on the OECD 105 Flask Method.

-

Preparation:

-

Add an excess amount of 4-Chlorophenol-d4 to a glass flask containing the chosen organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flask securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a mechanical shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., a 20°C water bath).[14]

-

Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

-

After agitation, allow the flask to stand undisturbed for at least 24 hours at the test temperature to allow the excess solid to sediment.

-

-

Phase Separation:

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase above the solid).

-

To ensure complete removal of any suspended microcrystals, centrifuge the aliquot at the test temperature.[14]

-

-

Analysis:

-

Prepare a series of dilutions of the clear, saturated solution.

-

Determine the concentration of 4-Chlorophenol-d4 in the diluted samples using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

-

Prepare a calibration curve using standards of known concentration to quantify the analyte.[16]

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Section 5: Practical Implications and Recommendations

-

Stock Solution Preparation: For preparing high-concentration stock solutions, solvents like acetone, methanol, and acetonitrile are excellent choices.[1] Given its high solubility in acetone (74.4 g/100 mL), it is a preferred solvent for creating concentrated primary standards.[7]

-

Working Standard Preparation: When preparing working standards for analytical methods like HPLC or GC, it is often best to use a solvent that is miscible with the mobile phase or compatible with the injection system. Acetonitrile and methanol are common choices.[17]

-

Avoiding Precipitation: When diluting a stock solution made in a high-solubility solvent (e.g., acetone) into a lower-solubility medium (e.g., a mixture with a high water content or hexane), be mindful of the potential for precipitation. Always check for clarity after dilution.

-

Safety and Handling: 4-Chlorophenol is toxic and a skin and eye irritant.[16] Always handle 4-Chlorophenol-d4 in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Section 6: Conclusion

This guide provides a robust framework for understanding and utilizing the solubility properties of 4-Chlorophenol-d4. By leveraging the extensive data available for its non-deuterated analog and applying sound chemical principles, researchers can confidently prepare accurate solutions for a wide range of analytical applications. The provided experimental protocol, adapted from the OECD 105 guideline, offers a reliable method for determining solubility in any required solvent system, ensuring the integrity and quality of scientific data.

References

- 4-Chlorophenol-2,3,5,6-d4 | CAS 285132-91-4. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/product/4-chlorophenol-2356-d4-cas-285132-91-4/]

- 4-Chlorophenol. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Chlorophenol]

- 4-Chlorophenol | C6H4ClOH | CID 4684. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenol]

- 4-Chlorophenol. Solubility of Things. [URL: https://solubilityofthings.

- 4-Chlorophenol | 106-48-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9477357.htm]

- Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.

- 4-Chlorophenol ≥99% | 106-48-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/281651]

- Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Cheméo. [URL: https://www.chemeo.com/cid/41-840-0/4-Chlorophenol.html]

- Solvent Isotope Effect. Chem-Station International Edition. [URL: https://www.chem-station.com/en/reactions-en/physical-chemistry-en/2024/04/solvent-isotope-effect.html]

- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. [URL: https://enveurope.springeropen.com/articles/10.1186/s12302-021-00539-7]

- 4-Chlorophenol-d4, TRC 25 mg. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-chlorophenol-d4-trc-6/501608980]

- Heavy water. Wikipedia. [URL: https://en.wikipedia.

- Isotope Effects. Columbia University, Department of Chemistry. [URL: http://www.columbia.edu/cu/chemistry/groups/parkin/isotope.htm]

- Preparation of 4-chlorophenol. PrepChem.com. [URL: https://prepchem.com/synthesis-of-4-chlorophenol/]

- Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720000787]

- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750438/]

- OECD 105 - Water solubility. Phytosafe. [URL: https://www.phytosafe.com/pre-clinical-toxicology/physico-chemical-tests/oecd-105/]

- Solubility of 4-Chlorophenol in Water. Journal of Physical and Chemical Reference Data. [URL: https://srd.nist.gov/solubility/IUPAC/jpcrd487.pdf]

- Test No. 105: Water Solubility. OECD iLibrary. [URL: https://www.oecd-ilibrary.

- Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153723/table/T4/]

- 4-Chlorophenol for synthesis | 106-48-9. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/802254]

- (PDF) Liquid chromatography of 4-chlorophenol. ResearchGate. [URL: https://www.researchgate.

- Solubility testing in accordance with the OECD 105. FILAB. [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/solubility-test-oecd-105/]

- Water Solubility (Flask Method). Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2014-0493-0005]

- 4-Chlorophenol: Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.

- p-CHLOROPHENOL: METHOD 2014. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2014.pdf]

- 4-Chlorophenol-d4 | C6H5ClO | CID 45052200. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenol-d4]

- Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9028886/]

- Solvent Miscibility Table. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/support/calculators-and-apps/solvent-miscibility-table]

- Solvent Miscibility Table. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/resources/solvent-miscibility-table.html]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. columbia.edu [columbia.edu]

- 6. Heavy water - Wikipedia [en.wikipedia.org]

- 7. 4-クロロフェノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Chlorophenol | 106-48-9 [chemicalbook.com]

- 9. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdc.gov [cdc.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 4-Chlorophenol-d4 for Analytical Applications

This document serves as a comprehensive technical guide for researchers, analytical chemists, and drug development professionals on the optimal stability and storage conditions for 4-Chlorophenol-d4. As a critical internal standard in quantitative mass spectrometry, maintaining the chemical and isotopic integrity of this compound is paramount for generating accurate and reproducible data. This guide moves beyond simple recommendations to explain the underlying chemical principles, providing a framework for self-validating laboratory protocols.

Section 1: Core Characteristics of 4-Chlorophenol-d4

4-Chlorophenol-d4 is the deuterium-labeled isotopologue of 4-chlorophenol, where the four hydrogen atoms on the aromatic ring have been replaced with deuterium (D).[1] This substitution increases the molecular weight by four mass units without significantly altering the compound's chemical reactivity or chromatographic behavior.[1] This property makes it an ideal internal standard for isotope-dilution mass spectrometry, as it co-elutes with the non-labeled analyte but is clearly distinguishable by its mass-to-charge ratio (m/z). It is widely used in environmental analysis, toxicological studies, and as a tool for validating analytical methods like GC-MS and LC-MS.[1]

| Property | Value | Source(s) |

| Chemical Name | 4-Chloro-2,3,5,6-tetradeuteriophenol | [2] |

| Synonyms | p-Chlorophenol-d4, 4-Chlorophenol-2,3,5,6-d4 | [1][2] |

| CAS Number | 285132-91-4 | [1][2] |

| Molecular Formula | C₆D₄ClOH | [1] |

| Molecular Weight | 132.58 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid | [3][4] |

| Melting Point | ~43 °C (similar to non-labeled form) | [3] |

| Boiling Point | ~220 °C (similar to non-labeled form) | [3] |

| Solubility | Soluble in methanol, acetonitrile, dichloromethane | [1] |

Section 2: Fundamental Principles of Stability

The long-term viability of 4-Chlorophenol-d4 hinges on mitigating two primary risks: chemical degradation and isotopic exchange. Understanding the factors that drive these processes is essential for establishing effective storage protocols.

-

Chemical Degradation : This involves the breakdown of the molecule into other chemical species. Like its non-deuterated counterpart, 4-Chlorophenol-d4 is susceptible to oxidation. It is classified as stable under recommended storage conditions but can be sensitive to air and light.[3][5][6] Key drivers of chemical degradation are elevated temperature, exposure to UV/visible light, and the presence of oxygen or incompatible chemical agents (e.g., strong oxidizers, acid chlorides).[5][6]

-

Isotopic Instability (H/D Exchange) : This is a critical concern specific to deuterium-labeled compounds. The deuterium atoms on the aromatic ring are generally stable; however, the deuterium on the hydroxyl (-OD) group (if present, though the common form is C₆D₄ClOH) would be highly susceptible to exchange with protons from the environment, particularly from protic solvents (e.g., water, methanol). While the C-D bonds on the aromatic ring are much stronger, exchange can still be catalyzed under certain conditions, such as in the presence of acid or base catalysts, or upon prolonged exposure to moisture.[7][8] Maintaining isotopic enrichment is as crucial as maintaining chemical purity.

Caption: Key environmental factors influencing the stability of 4-Chlorophenol-d4.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term integrity of 4-Chlorophenol-d4, differential storage strategies should be employed for the neat (solid) material and its solutions.

Storage of Neat Compound

The solid form of 4-Chlorophenol-d4 is significantly more stable than its solutions. The primary goal is to minimize exposure to environmental factors that accelerate chemical degradation.

| Condition | Recommendation | Rationale |

| Temperature | Long-Term (>6 months): -20°C to -80°C.[8] Short-Term (<6 months): 2°C to 8°C.[9] | Low temperatures drastically reduce the rate of chemical reactions, preserving purity over extended periods. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes oxidation from atmospheric oxygen. Phenols can be air-sensitive.[5][6] |

| Light | Store in an amber vial or protect from light. | Prevents photochemical degradation.[9][10] |

| Moisture | Store in a desiccated environment. | Prevents hydration and potential for H/D exchange, especially if acidic or basic impurities are present.[9] |

| Container | Tightly sealed, high-quality glass vial (e.g., amber screw-cap vial with PTFE-lined cap). | Prevents contamination and exposure to air/moisture. |

Preparation and Storage of Solutions

Solutions are more susceptible to degradation and isotopic exchange. The choice of solvent is the most critical decision.

-

Solvent Selection : For maximal isotopic stability, always prioritize high-purity aprotic solvents such as acetonitrile or dichloromethane.[1] Protic solvents like methanol or water contain exchangeable protons and should be avoided for long-term stock solutions, as they can facilitate H/D exchange.

-

Stock Solutions :

-

Allow the neat compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Handle the solid in a controlled environment (e.g., glove box or fume hood with low humidity).

-

Accurately prepare a concentrated stock solution (e.g., 1 mg/mL) in a suitable aprotic solvent.

-

Store stock solutions at -20°C or colder in tightly sealed amber vials.

-

-

Working Solutions :

-

Prepare fresh working solutions by diluting the stock solution as needed.

-

If the analytical method requires a protic solvent in the final sample, add it as late as possible in the sample preparation workflow to minimize contact time.

-

Do not store dilute working standards for extended periods, especially at room temperature.

-

Section 4: Potential Degradation Pathways

The degradation of 4-Chlorophenol-d4 is expected to follow the same pathways as its non-deuterated analog. The primary mechanism in an aerobic environment is oxidation, often initiated by hydroxylation of the aromatic ring. A common pathway involves the formation of 4-chlorocatechol, which can then undergo ring cleavage to form smaller, aliphatic acids.[11] The presence of these degradation products can interfere with analysis and reduce the effective concentration of the internal standard.

Caption: A simplified potential degradation pathway for 4-Chlorophenol-d4.

Section 5: Experimental Protocol for Stability Assessment

A self-validating protocol is crucial for ensuring the integrity of laboratory standards. This workflow allows a lab to establish an evidence-based shelf life for 4-Chlorophenol-d4 under its specific storage conditions.

Objective : To assess the chemical purity and isotopic enrichment of 4-Chlorophenol-d4 over time.

Methodology :

-

Initial Analysis (T=0) : Upon receipt, prepare a stock solution and immediately analyze it to establish a baseline for chemical purity and isotopic enrichment.

-

Sample Aliquoting : Aliquot the neat compound or stock solution into multiple vials for destructive testing at future time points. This avoids repeated warming/cooling cycles on the bulk material.

-

Storage Conditions : Store the aliquots under the intended long-term conditions (e.g., -20°C, desiccated, dark). Consider including a stressed condition (e.g., 4°C or room temperature) for comparison.

-

Time Points : Analyze an aliquot at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months).

-

Analytical Technique : Use a stability-indicating method, typically LC-MS/MS.

-

Chromatography : Use a high-resolution column capable of separating the parent compound from potential degradants.

-

Mass Spectrometry :

-

Chemical Purity : Monitor the full scan spectrum. Purity is calculated as (Area of Parent Peak) / (Total Area of All Peaks) x 100%.

-

Isotopic Enrichment : Examine the mass spectrum of the parent compound to ensure the isotopic distribution remains unchanged and there is no significant increase in the m/z of the non-labeled species (M+0).

-

-

-

Acceptance Criteria : Define acceptable limits for change. A common criterion is a decrease in chemical purity of no more than 2-3% from the initial value.

Caption: Experimental workflow for a self-validating stability study.

Section 6: Safety and Disposal

4-Chlorophenol-d4 should be handled with the same precautions as its non-labeled analog. It is classified as harmful if swallowed, inhaled, or in contact with skin, and is toxic to aquatic life with long-lasting effects.[2][3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (butyl or neoprene gloves are recommended for concentrated solutions).[3][10]

-

Handling : All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation.[10] Avoid generating dust.[3]

-

Disposal : Dispose of all waste materials (including empty vials, contaminated PPE, and solutions) in accordance with local, state, and federal environmental regulations for hazardous chemical waste.[1] Do not discharge into drains or the environment.[3]

Conclusion

The reliability of quantitative data generated using 4-Chlorophenol-d4 as an internal standard is directly dependent on its chemical and isotopic stability. By implementing the principles and protocols outlined in this guide—namely, storage at low temperatures (-20°C or below), protection from light and air, use of aprotic solvents, and conducting periodic stability assessments—researchers can ensure the integrity of their standards and the validity of their experimental results.

References

- ResolveMass Laboratories Inc. 4-Chlorophenol-2,3,5,6-d4 | CAS 285132-91-4.

- PubChem. 4-Chlorophenol-d4 | C6H5ClO | CID 45052200.

- Carl ROTH.

- HPC Standards. 4-Chlorophenol | 1X500MG | C6H5ClO | 673138 | 106-48-9.

- Fisher Scientific.

- Wikipedia. 4-Chlorophenol.

- Cambridge Isotope Labor

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31. [Link]

- ResearchGate.

- ResearchGate.

- Sigma-Aldrich.

- BenchChem. A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.

- Taylor & Francis Online. Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF.

- Yale Environmental Health & Safety.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 4-Chlorophenol-d4 | C6H5ClO | CID 45052200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 5. hpc-standards.com [hpc-standards.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. isotope.com [isotope.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Health and Safety of 4-Chlorophenol-d4

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 4-Chlorophenol-d4. As an isotopically labeled analog of 4-Chlorophenol, it is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for environmental and biological monitoring. From a toxicological and safety standpoint, the risks associated with 4-Chlorophenol-d4 are considered identical to those of its non-deuterated parent compound. The substitution of deuterium for hydrogen does not significantly alter the chemical reactivity or biological activity responsible for its hazardous properties. This document synthesizes data from safety data sheets (SDS), regulatory bodies, and chemical databases to provide a field-proven framework for its safe handling and use.

Section 1: Compound Identification and Physicochemical Properties

4-Chlorophenol-d4 is a deuterated form of 4-chlorophenol where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis. The fundamental physical and chemical properties, which dictate its behavior and potential for exposure, are nearly identical to the parent compound, with a slight increase in molecular weight.

| Property | 4-Chlorophenol | 4-Chlorophenol-d4 |

| Synonyms | p-Chlorophenol; 4-Hydroxychlorobenzene | 4-Chlorophenol-2,3,5,6-d4; 4-Chloro-2,3,5,6-tetradeuteriophenol |

| CAS Number | 106-48-9[1] | 285132-91-4[2] |

| Molecular Formula | C₆H₅ClO[1] | C₆HD₄ClO[2] |

| Molecular Weight | 128.56 g/mol [3][4] | ~132.58 g/mol [2] |

| Appearance | Colorless to yellow or pink crystalline solid[1][4] | Solid[5] |

| Odor | Unpleasant, penetrating, medicinal odor[1][3][4] | Stench[5] |

| Melting Point | 43.2–43.7 °C[4] | No data available |

| Boiling Point | 220 °C[3][4] | 220 °C[5] |

| Flash Point | 121 °C (250 °F)[1][5] | 121 °C (250 °F)[5] |

| Water Solubility | 27 g/L at 20-25 °C[3][4] | No data available |

| Vapor Pressure | 0.1 - 0.23 mmHg at 20-25 °C[1][4] | No data available |

| Density | ~1.3 g/cm³[3] | No data available |

Section 2: Hazard Identification and Toxicological Profile

The primary danger of 4-Chlorophenol-d4 lies in its acute toxicity and corrosive nature. The Globally Harmonized System (GHS) provides a clear classification of its hazards. Understanding the routes of exposure and the subsequent physiological effects is paramount for preventing injury.

GHS Hazard Classification: [2][6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][6][7]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][6][7]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][6][7]

-

Skin Corrosion/Irritation: Causes severe skin irritation and burns.[1]

-

Eye Damage/Irritation: Causes severe eye irritation and burns.[1]

-

Aquatic Hazard, Long-term (Category 2): Toxic to aquatic life with long-lasting effects.[2][6][8]

Routes of Exposure and Health Effects:

Exposure can occur via inhalation, skin contact, eye contact, or ingestion.[1][9]

-

Inhalation: Breathing in dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][10] High exposure can cause systemic effects such as headache, dizziness, weak pulse, muscle weakness, and in severe cases, seizures or coma.[1][9][10]

-

Skin Contact: Direct contact causes severe irritation and chemical burns.[1][9] Crucially, 4-chlorophenol is readily absorbed through the skin, leading to the same systemic symptoms as inhalation.[1]

-

Eye Contact: Contact with the eyes causes severe irritation, burning, and can lead to permanent damage.[1][9]

-

Ingestion: Swallowing the compound causes irritation of the mouth and stomach.[3][9] Systemic absorption follows, leading to symptoms similar to high-level inhalation.[9]

-

Chronic Effects: Long-term exposure may result in damage to the liver and kidneys.[1]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative practices, and appropriate PPE is essential for minimizing exposure.

Engineering Controls: The primary engineering control is to handle 4-Chlorophenol-d4 exclusively within a certified chemical fume hood.[11][12] This protects the user from inhaling dust or vapors. Centrifugation, which can generate aerosols, must be performed using sealed safety cups, and tubes should only be opened inside the fume hood.[11][12]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the planned procedure.

-

Eye/Face Protection: Chemical splash goggles are mandatory.[12] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[12][13]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[12] For procedures with a higher splash risk, a chemically resistant apron (e.g., neoprene or butyl rubber) should be worn over the lab coat.[12][13]

-

Hand Protection: This is a critical control point. Phenols can penetrate standard nitrile gloves. For incidental contact, double-gloving with nitrile gloves is a minimum requirement, and gloves must be changed immediately upon contamination.[12][13] For tasks involving larger quantities or prolonged handling, more robust gloves such as neoprene or butyl rubber are necessary.[12][13] If working with phenol-chloroform mixtures, be aware that chloroform rapidly degrades nitrile, making butyl or Viton gloves a safer choice.[13]

Section 4: Safe Handling, Storage, and Incompatibility

Handling:

-

Always review the Safety Data Sheet (SDS) before use.

-

Use the smallest quantity of material necessary for the experiment.[13]

-

Keep containers tightly closed when not in use.[13]

-

Avoid the formation of dust.[5]

-

After handling, wash hands and forearms thoroughly with soap and water.[8][10]

-

Decontaminate the work area with soap and water after the procedure is complete.[13]

Storage:

-

Store in a cool, dry, and well-ventilated area.[13]

-

Keep containers tightly closed and store under an inert gas to prevent degradation.[5]

-

Store away from incompatible materials.[13]

-

Ensure the storage area is accessible only to authorized personnel.[7]

Incompatible Materials: 4-Chlorophenol is incompatible with the following and should be stored separately:

-

Oxidizing agents: (e.g., perchlorates, nitrates, peroxides) can cause violent reactions.[1]

-

Acid chlorides and acid anhydrides: Incompatible.[9]

-

Iron and other active metals: Can cause degradation or reaction.[1][9]

Section 5: Emergency Procedures

Immediate and correct action is critical in any emergency involving 4-Chlorophenol-d4.

First Aid Measures: The guiding principle is immediate and thorough decontamination.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9][10] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention from an ophthalmologist.[7][14]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water and soap for at least 15 minutes.[9][10][15] Seek immediate medical attention.[1][9]

-

Inhalation: Move the victim to fresh air immediately.[9][15] If breathing is difficult or has stopped, provide artificial respiration.[1][7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting due to the risk of perforation.[7] Have the victim drink one or two glasses of water.[7] Call a poison control center or seek immediate medical attention.[8][9]

Spill Response: The response depends on the scale of the spill.

-

Minor Spill (Solid): Evacuate non-essential personnel.[1][10] Wearing appropriate PPE, carefully collect the powdered material in a manner that does not generate dust and place it into a sealed, labeled container for hazardous waste disposal.[1]

-

Minor Spill (Liquid/Solution): Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a commercial spill pillow.[16][17] Collect the contaminated absorbent into a sealed, labeled container for disposal.[15]

-

Major Spill: Evacuate the entire area immediately.[14] Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.[14] Isolate the area and prevent entry. Await response from trained emergency personnel.

Firefighting Measures:

-

4-Chlorophenol is a combustible solid.[1]

-

Suitable extinguishing media include dry chemical, CO₂, water spray, or alcohol-resistant foam.[1][10]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Hazardous combustion products include poisonous gases like hydrogen chloride and chlorine.[1][10] Containers may explode if heated.[10]

Section 6: Waste Disposal

All materials contaminated with 4-Chlorophenol-d4 must be treated as hazardous waste.

-

Regulatory Framework: Chlorophenols are listed as hazardous waste, and their disposal is regulated by agencies such as the EPA.[10][18]

-

Prohibition: NEVER dispose of 4-Chlorophenol-d4 or contaminated materials down the sink drain.[11] This can contaminate water systems and is toxic to aquatic life.[8]

-

Waste Segregation and Collection:

-

Solid Waste: Collect contaminated solids (e.g., used absorbent, paper towels, pipette tips, gloves) in a dedicated, puncture-proof, and sealable container.[11][16]

-

Liquid Waste: Collect aqueous solutions or organic solvent mixtures containing 4-Chlorophenol-d4 in a compatible, shatter-proof waste bottle.[16] Halogenated and non-halogenated waste streams should be kept separate as per institutional guidelines.

-

-

Labeling and Pickup: All waste containers must be affixed with a hazardous waste label, clearly identifying the contents.[11] Keep containers closed when not in use.[11] Contact your institution's EHS department for waste pickup.[11] The preferred final disposal method is high-temperature incineration by a licensed facility.[16][17][19]

Section 7: Conclusion

While 4-Chlorophenol-d4 is an invaluable tool for scientific research, its significant health hazards demand a rigorous and informed approach to safety. The core principles of its safe handling are rooted in preventing all routes of exposure. This is achieved through the consistent use of engineering controls like chemical fume hoods, the meticulous selection and use of appropriate PPE, and adherence to established protocols for handling, storage, and waste disposal. By understanding the causality behind these safety measures, researchers can effectively mitigate the risks and maintain a safe laboratory environment.

References

-

Chlorophenols (EHC 93, 1989) . INCHEM. [Link]

-

2-CHLOROPHENOL HAZARD SUMMARY . NJ.gov. [Link]

-

Hazardous Substance Fact Sheet: 4-Chlorophenol . NJ.gov. [Link]

-

4-Chlorophenol-d4 . PubChem, NIH. [Link]

-

4-Chlorophenol-2,3,5,6-D4,OD . PubChem, NIH. [Link]

-

4-Chlorophenol: Properties, Applications, and Safety . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Phenol, Chloroform, or TRIzol™ Waste Disposal . Research Safety Affairs. [Link]

-

Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds . NCBI, NIH. [Link]

-

Safety Data Sheet: 4-Chlorophenol . Carl ROTH. [Link]

-

Toxicological Profile for Chlorophenols . CDC/ATSDR. [Link]

-

Chemical Emergencies, Exposures, and Spills . Environmental Health and Safety, Florida State University. [Link]

-